1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone is a unique organic compound belonging to the class of pyrazolo-pyrazine derivatives. The presence of a sulfonyl group attached to the cyclopentapyrazole ring system makes it of particular interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone can be synthesized through a multi-step process involving:
Cyclization reactions to form the pyrazolo[1,5-a]pyrazine core.
Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Final steps involve the coupling of the phenyl ethanone moiety under suitable catalytic conditions.
Industrial Production Methods: In an industrial setting, the compound could be produced via similar synthetic routes, optimized for scale-up:
Continuous flow chemistry for efficient cyclization.
Use of automated reactors to control sulfonylation reactions.
Large-scale purification techniques like crystallization or chromatography to obtain high-purity products.
Types of Reactions it Undergoes:
Oxidation: May involve transformations at the sulfonyl group or other reactive sites.
Reduction: Possible reduction of sulfonyl groups to sulfoxides or sulfides under mild conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4, NaIO4 under mild to moderate conditions.
Reduction: NaBH4, LiAlH4 in polar solvents.
Substitution: Halogenation or nitration using appropriate halogens or nitro reagents, respectively.
Major Products Formed:
Sulfoxides or sulfides from reduction.
Halogenated or nitrated derivatives on the phenyl ring.
Scientific Research Applications
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone has a broad range of applications in scientific research:
Chemistry: A precursor for synthesizing more complex molecules.
Biology: Studied for its interaction with various biomolecular targets.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Could include inhibition of inflammatory pathways, induction of apoptosis in cancer cells, or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
1-(4-(Pyrazolo[1,5-a]pyrazin-2-yl)phenyl)ethanone: Lacks the sulfonyl group, different properties.
1-(4-((3,4,8,9-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-2-yl)sulfonyl)phenyl)methanol: Contains a hydroxymethyl group instead of ethanone.
Properties
IUPAC Name |
1-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-5-7-14(8-6-13)24(22,23)19-9-10-20-17(11-19)15-3-2-4-16(15)18-20/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXZQIRHCFUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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